N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound features a sulfonamide functional group, which is known for its applications in various fields, including medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-4-ethylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-9-10(13-17(2,14)15)6-12-7-11(9)16-8-4-5-8/h6-8,13H,3-5H2,1-2H3 |
InChI Key |
MJPZAZYEUUMAGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. For instance, the reaction of methanesulfonyl chloride with 5-cyclopropoxy-4-ethylpyridin-3-amine in the presence of a base such as pyridine can yield the desired sulfonamide . The reaction is generally carried out under mild conditions, often at room temperature, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide: Similar structure but with a different position of the ethyl group.
N-(5-Cyclopropoxy-4-ethylpyridin-2-YL)methanesulfonamide: Another positional isomer with the ethyl group at a different position.
Uniqueness
N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide is unique due to its specific structural configuration, which can result in distinct biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
